REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([OH:17])=[O:16])[CH2:10]1.[C:18](O)([CH3:21])([CH3:20])[CH3:19].ClC1C=C(Cl)C=C(Cl)C=1C(Cl)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N:9]1[C:13](=[O:14])[CH2:12][CH:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10]1
|
Name
|
|
Quantity
|
93 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
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Name
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TEA
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Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC(=C1)Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for an additional 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions over the course of 15 minutes such that the temperature
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
did not exceed 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
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Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
CUSTOM
|
Details
|
consumption of starting material and formation of desired product
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Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
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the filter cake was washed with EtOAc (100 mL) and ether (150 mL)
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Type
|
WASH
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Details
|
The filtrate was washed with two 200 mL portions of 1 M NaHSO4, four 200 mL portions of saturated aqueous NaHCO3, and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over MgSO4
|
Type
|
ADDITION
|
Details
|
the organic phase was treated with 24 g of silica gel
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to 250 mL
|
Type
|
ADDITION
|
Details
|
diluted with hexane
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
an initial crop of 66 g was recovered
|
Type
|
CUSTOM
|
Details
|
The filtrate was recovered
|
Type
|
CUSTOM
|
Details
|
recrystallized (ether/hexanes)
|
Type
|
CUSTOM
|
Details
|
to afford a second crop (27 g)
|
Type
|
CUSTOM
|
Details
|
2.28 min, MS
|
Duration
|
2.28 min
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)N1CC(CC1=O)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |